Octanamidine

Description

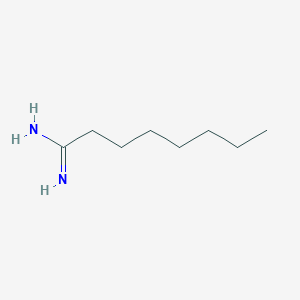

Structure

3D Structure

Properties

CAS No. |

57536-05-7 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

octanimidamide |

InChI |

InChI=1S/C8H18N2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H3,9,10) |

InChI Key |

DCSZNUYIFQSWQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for Octanamidine and Its Chemical Derivatives

Established Synthetic Routes to Octanamidine

The foundational methods for synthesizing this compound have been well-documented, primarily involving direct amidination reactions and strategic manipulation of chemical precursors and intermediates.

Amidination Reactions in this compound Synthesis

The direct conversion of nitriles into amidines, known as amidination, is a cornerstone of this compound synthesis. The most classic approach is the Pinner reaction . This method involves treating the precursor, octanenitrile (B114854), with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. nrochemistry.comorganic-chemistry.orgdrugfuture.com This initial step does not directly produce the amidine but rather forms an intermediate imino ester salt, commonly referred to as a Pinner salt. nrochemistry.comsynarchive.com This salt is then isolated and subsequently treated with ammonia (B1221849) to yield this compound hydrochloride. nrochemistry.comdrugfuture.com

A more direct and atom-economical alternative is the nucleophilic addition of ammonia to octanenitrile. mdpi.comsciforum.net However, this reaction often requires activation of the nitrile group, as it is not inherently reactive enough for the addition to proceed under mild conditions. mdpi.comscielo.br This activation can be achieved using stoichiometric amounts of Lewis acids or by attaching electron-withdrawing groups to the nitrile. mdpi.comsciforum.netscielo.br

Precursor Chemistry and Intermediate Transformations

The primary and most direct precursor for the synthesis of this compound is octanenitrile , which is also known by the names heptyl cyanide and caprylonitrile. nih.gov

The synthetic pathways involve distinct intermediate compounds depending on the chosen route:

Pinner Reaction Intermediate: The key intermediate is an alkyl imidate salt (Pinner salt), such as ethyl octanimidate hydrochloride. organic-chemistry.orgsynarchive.comacs.org This stable intermediate is formed and isolated before its subsequent conversion to the final amidine product. nrochemistry.com

Amidoxime Intermediate: An alternative route proceeds through the formation of an N-hydroxy-octanamidine , also known as an octanamidoxime. This intermediate can be prepared from octanenitrile and is subsequently reduced, typically via catalytic hydrogenation, to furnish this compound. capes.gov.br

Nitrilium Ion Intermediate: Modern synthetic strategies may involve the in situ generation of a highly reactive nitrilium ion . This is achieved by reacting octanenitrile with an alcohol that has been activated by a powerful electrophile like trifluoromethanesulfonic anhydride (B1165640). The resulting nitrilium ion is then intercepted by an amine or ammonia source to form the amidine. rsc.orgrsc.org

Table 1: Key Precursors and Intermediates in Established this compound Synthesis

| Role | Compound Name | Chemical Formula | Synthesis Route |

|---|---|---|---|

| Primary Precursor | Octanenitrile (Heptyl Cyanide) | C₈H₁₅N | Starting material for all major routes |

| Intermediate | Alkyl Imidate Hydrochloride (Pinner Salt) | C₁₀H₂₂ClNO | Pinner Reaction |

| Intermediate | N-Hydroxy-octanamidine (Amidoxime) | C₈H₁₈N₂O | Via reaction with hydroxylamine |

| Intermediate | Nitrilium Ion | [C₈H₁₅N-R]⁺ | In situ from nitrile and activated alcohol |

Advanced and Novel Synthetic Approaches to this compound

Recent advancements in chemical synthesis have introduced more sophisticated, efficient, and sustainable methods for producing this compound and related amidine compounds.

Catalytic Strategies in this compound Synthesis

The challenge of activating the relatively inert nitrile group for amidination has been addressed through the development of various catalytic systems. These strategies enhance reaction rates, improve yields, and often allow for milder reaction conditions compared to stoichiometric activation. scielo.br

Catalysts for amidine synthesis can be broadly categorized:

Lewis Acid Catalysts: A range of Lewis acids are effective in activating nitriles for nucleophilic attack. Commonly used examples include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and ytterbium(III) triflate (Yb(OTf)₃). mdpi.comsciforum.netorganic-chemistry.org

Transition Metal Catalysts: Various transition metals have been successfully employed. Copper salts, such as copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)₂), are frequently used to catalyze the addition of amines to nitriles. mdpi.comsciforum.netscielo.br Palladium(II) complexes have been utilized in related reactions involving cyanamides and nitriles. diva-portal.org Furthermore, nickel(0) catalyst systems are capable of mediating the formation of imidate intermediates, which are precursors to amidines. acs.org

Table 2: Overview of Catalytic Systems for Amidine Synthesis

| Catalyst Type | Specific Examples | Precursors | Key Features |

|---|---|---|---|

| Lewis Acids | AlCl₃, ZnCl₂, Yb(OTf)₃, SmI₂ | Nitriles, Amines/Ammonia | Activates nitrile group for addition |

| Copper Catalysts | CuCl, Cu(OTf)₂, CuI | Nitriles, Amines/Ammonia | Good to excellent yields, can be used with O₂ as oxidant |

| Palladium Catalysts | Pd(II) complexes | Cyanamides, Nitriles, Aryl Halides | Versatile for C-N bond formation |

| Nickel Catalysts | Ni(0) complexes with phosphine (B1218219) ligands | Nitriles, Alcohols | Mild conditions for imidate formation |

| Metal-Free Catalysts | Trifluoromethanesulfonic acid, PPSE | Nitriles, Alcohols, Sulfonamides | Avoids transition metal contamination |

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to amidine synthesis.

Key green approaches relevant to this compound production include:

Atom Economy: Direct addition reactions of ammonia to octanenitrile are highly atom-economical, as all atoms from the reactants are incorporated into the final product. mdpi.comorganic-chemistry.org

Safer Solvents and Reaction Conditions: Research has focused on replacing hazardous solvents. Some catalytic systems for amidine synthesis have been developed to work in water, a benign solvent. rsc.org

Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric methods because they reduce waste by using small amounts of catalysts that can be recycled. scielo.br

Energy Efficiency: The use of microwave irradiation has been shown to significantly accelerate amidine synthesis, reducing reaction times and energy consumption compared to conventional heating. scielo.br

Metal-Free Synthesis: To avoid the environmental and economic issues associated with metal catalysts, catalyst-free methods are being developed, such as those activated by trifluoromethanesulfonic anhydride or proceeding through the reaction of amines with sulfonyl azides. rsc.orgrsc.orgscilit.com

Sustainable Oxidants: Copper-catalyzed protocols have been developed that use molecular oxygen (O₂) as a clean and green terminal oxidant. mdpi.comsciforum.net

Automated and Flow Chemistry Methodologies in this compound Synthesis

Automated and flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.orgresearchgate.net While specific literature on the flow synthesis of this compound is not prevalent, the principles are directly applicable.

A continuous-flow synthesis of this compound would typically involve:

Pumping a solution of the precursor (e.g., octanenitrile) and a reagent (e.g., an alcohol/acid mixture for the Pinner reaction) through a heated tube or a packed-bed reactor. acs.org

The intermediate formed (e.g., the Pinner salt) would then flow into a second reactor module where it is mixed with a stream of ammonia solution. unimi.it

The system allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. scilit.com

The benefits of applying flow chemistry to this compound synthesis include enhanced safety when handling hazardous reagents like anhydrous HCl, the ability to telescope multiple reaction steps without intermediate isolation, and simplified scale-up by either running the system for longer or by "numbering up" (running multiple systems in parallel). diva-portal.orgrsc.org

Synthesis and Diversification of this compound Analogues and Derivatives

The generation of the amidine functional group itself is a key step in the synthesis of this compound. Two primary pathways from common starting materials are the Pinner reaction, which starts from a nitrile, and the direct activation of an amide.

The Pinner reaction is a classical and reliable method for preparing amidines. jk-sci.com It proceeds in two stages: first, the acid-catalyzed reaction of a nitrile (such as octanenitrile) with an alcohol generates an imidate salt, commonly known as a Pinner salt. jk-sci.comsynarchive.com This intermediate is then treated with ammonia or an amine to yield the final amidine hydrochloride. researchgate.net

Alternatively, amidines can be synthesized directly from their corresponding amides. This requires the activation of the amide carbonyl group to facilitate nucleophilic attack by an amine. One effective method involves using trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of pyridine (B92270) to activate the amide. researchgate.netsemanticscholar.org A nickel-catalyzed decarbonylative amination process has also been developed, providing an efficient route from readily available amides to the corresponding amidines. nih.gov

Structural modification and functionalization of the this compound scaffold are critical for creating diverse chemical derivatives. These strategies often involve altering the octyl chain or attaching the entire molecule to larger, more complex structures. The modification can occur on a precursor molecule before the amidine group is formed or as a late-stage functionalization step.

Key strategies include:

Modification of the N-Acyl Chain : In the synthesis of related octanamide (B1217078) analogues, modifications to the acyl chain are common. For instance, analogues of N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide have been synthesized with variations in the N-acyl chain length, demonstrating that the core structure is amenable to such changes. acs.org This suggests that this compound precursors could be similarly modified.

Introduction of Cyclic Moieties : The synthesis of ceramide analogues containing a cyclopropene (B1174273) ring within the backbone has been described. acs.orgresearchgate.net This strategy of incorporating cyclic structures into the alkyl chain could be applied to this compound precursors to generate analogues with constrained conformations.

Grafting and Conjugation : Functionalization can be achieved by attaching the octyl moiety to larger molecules. In the development of amphipathic polymers known as amphipols, octylamine (B49996) is grafted onto a polyacrylate backbone to provide hydrophobic character. nih.gov A similar approach could be used to anchor this compound to polymers. Furthermore, octanamide derivatives have been successfully conjugated with nucleosides to create ProTide prodrugs, designed to enhance cell permeability. researchgate.net This highlights a viable strategy for the late-stage functionalization of this compound. acs.org

The following table summarizes various strategies for the structural modification of compounds containing an octyl or octanoyl moiety, which are applicable to the synthesis of this compound derivatives.

| Strategy | Precursor/Related Compound | Modification/Functionalization | Research Finding | Citation |

| Chain Length Variation | N-acyl analogues of GT11 | Variation of N-hexanoyl and N-decanoyl chains | Analogues with different chain lengths showed comparable inhibitory activity to the parent octanamide compound. | acs.org |

| Cyclic Moiety Insertion | Ceramide analogues | Introduction of a cyclopropene ring into the alkyl backbone | Key intermediates are formed from Garner's aldehyde, allowing for structural variation. | acs.orgresearchgate.net |

| Polymer Grafting | Amphipol A8-35 | Random derivatization of polyacrylates with octylamine | Provides a method to attach the hydrophobic octyl group to a polymer scaffold. | nih.gov |

| Nucleoside Conjugation | N-(...)-octanamide | Masking of a phosphate (B84403) group with ProTide technology | Creates lipophilic prodrugs to increase permeation through complex cell walls. | researchgate.net |

The creation of chiral this compound variants with specific stereochemistry is a significant synthetic challenge. Stereocontrol is typically achieved by introducing chirality into the octyl backbone of a precursor molecule, which is then carried through to the final amidine product. Methodologies include the use of chiral auxiliaries, biocatalysis, and substrate-controlled synthesis.

Chiral Auxiliaries : Chiral sulfinyl compounds, such as N-tert-butanesulfinamide (Ellman's auxiliary), are powerful tools for the stereoselective synthesis of chiral amines. nih.gov The N-tert-butanesulfinyl group can be attached to an aldehyde to form a sulfinylimine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. acs.orgcas.cn The auxiliary can then be removed to reveal the chiral amine, which can be a building block for a chiral this compound derivative. This approach has been successfully used to prepare chiral fluorinated vicinal diamines with excellent diastereoselectivity (dr up to >99:1). cas.cn

Biocatalysis : Enzymes offer a highly selective means of resolving racemic mixtures. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. sci-hub.se For example, the aminolysis of a racemic β-amino ester using CAL-B can produce enantiomerically enriched amides and esters. This enzymatic approach could be applied to resolve a racemic alcohol or amine precursor on the octyl chain, providing an enantiopure starting material for the synthesis of a chiral this compound.

Substrate-Controlled Synthesis : Another powerful strategy is to begin with a molecule from the chiral pool—a readily available, enantiomerically pure natural product. For example, (-)-isopulegol (B1672291) has been used as a starting material for the stereoselective synthesis of various bi- and trifunctional chiral compounds. rsc.org The synthesis involves stereocontrolled transformations like epoxidation and subsequent ring-opening with amines to produce chiral aminoalcohols and aminodiols. rsc.org An this compound moiety could be incorporated into such a scaffold, with the stereochemistry dictated by the initial chiral template.

The table below outlines key methods for achieving stereoselectivity in the synthesis of chiral precursors relevant to this compound variants.

| Strategy | Method/Catalyst | Stereochemical Outcome | Research Finding | Citation |

| Chiral Auxiliary | N-tert-butanesulfinimines | High diastereoselectivity (dr >99:1) | Nucleophilic addition to sulfinylimines provides a reliable route to chiral amines. | acs.orgcas.cn |

| Biocatalysis | Candida antarctica lipase B (CAL-B) | Kinetic resolution (e.g., 93–99% ee) | Enzyme-catalyzed aminolysis or hydrolysis effectively separates racemic mixtures of precursors. | sci-hub.se |

| Substrate Control | (-)-Isopulegol | Diastereoselective epoxidation and aminolysis | The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. | rsc.org |

| Asymmetric Catalysis | Chiral Mono(AMidine) (MAM) Catalyst | High enantioselectivity (ee up to 99%) and diastereoselectivity (dr >99:1) | A chiral amidine catalyst enables the asymmetric aza-Henry reaction to produce precursors for bioactive molecules. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Octanamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octanamidine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. rsc.org For this compound, NMR provides unambiguous information about the carbon skeleton and the environment of each proton, allowing for a complete structural assignment.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assessment of this compound. Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on established chemical shift principles and data from analogous aliphatic compounds like n-octane and other primary amidines.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different methylene groups of the heptyl chain, the α-methylene group adjacent to the amidine functional group, the terminal methyl group, and the protons on the nitrogen atoms. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes the carbons of the alkyl chain and the characteristic carbon of the amidine group (C=N), which is expected to appear significantly downfield.

The predicted chemical shifts for this compound are summarized in the table below.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (Amidine C) | - | ~165-170 |

| C2 (α-CH₂) | ~2.2 - 2.4 (triplet) | ~35 - 40 |

| C3 (β-CH₂) | ~1.5 - 1.7 (multiplet) | ~28 - 32 |

| C4-C7 (-CH₂-) | ~1.2 - 1.4 (multiplet) | ~22 - 30 |

| C8 (-CH₃) | ~0.8 - 0.9 (triplet) | ~14 |

| -NH₂ | ~5.0 - 7.0 (broad singlet) | - |

Note: Predicted values are based on spectral data from analogous aliphatic amines and amidine compounds. Actual experimental values may vary based on solvent and other conditions.

To definitively assign the predicted ¹H and ¹³C signals and confirm the connectivity of the this compound molecule, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the entire aliphatic chain, starting from the easily identifiable terminal methyl group (C8) and proceeding down the chain to the α-methylene group (C2).

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. arxiv.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For instance, the proton signal predicted around 2.2-2.4 ppm would show a cross-peak with the carbon signal at ~35-40 ppm, confirming their assignment as the α-CH₂ group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. iucr.org These methods are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups. libretexts.org

The key functional groups in this compound—the amidine group (-C(NH)NH₂) and the aliphatic alkyl chain (-CₙH₂ₙ₊₁)—give rise to characteristic vibrational bands in its IR and Raman spectra.

N-H Vibrations: The N-H bonds of the primary amine portion of the amidine group are expected to produce strong, sharp bands in the IR spectrum. The asymmetric and symmetric stretching vibrations typically appear in the 3400-3100 cm⁻¹ region. chemguide.co.uk The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the imine portion of the amidine is a strong absorber in the IR and a strong scatterer in the Raman spectrum, typically found in the 1680-1620 cm⁻¹ region. This band is highly characteristic of the amidine functionality.

C-H Vibrations: The aliphatic chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups appear in the 1470-1350 cm⁻¹ range. libretexts.org

C-N Stretching: The C-N single bond stretch is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3100 | Strong, Sharp | Medium |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong | Strong |

| C=N Stretch | 1680 - 1620 | Strong | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong | Weak |

| C-H Bend (scissoring/rocking) | 1470 - 1350 | Medium | Medium |

| C-N Stretch | 1250 - 1020 | Medium | Medium |

Note: Predicted values based on standard IR/Raman correlation tables and data for analogous aliphatic amines and amidines.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides significant enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold colloids. nih.gov While specific SERS studies on this compound are not available, the technique offers high potential for its analysis, particularly at low concentrations.

The enhancement in SERS arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmons on the metal surface and a chemical enhancement involving charge-transfer between the molecule and the substrate. For this compound, the lone pairs of electrons on the nitrogen atoms would likely facilitate strong adsorption onto the metal surface. This interaction would be expected to cause a significant enhancement of the vibrational modes associated with the amidine group, particularly the C=N and C-N stretching modes, as well as the N-H bending modes. SERS could therefore serve as a highly sensitive method for detecting trace amounts of this compound.

Mass Spectrometry (MS) for this compound Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (C₈H₁₈N₂), the nominal molecular weight is 142 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 142. As an odd-electron species, this molecular ion would be prone to fragmentation. wikipedia.org

The fragmentation of aliphatic amidines is guided by the stability of the resulting carbocations and radical species. The most probable fragmentation pathways for this compound would involve cleavage of the bonds adjacent to the nitrogen atoms (α-cleavage), which is a characteristic fragmentation pattern for aliphatic amines. libretexts.org

Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the C2-C3 bond would be a highly favored pathway, leading to the formation of a resonance-stabilized iminium cation. This would result in a prominent fragment ion.

Loss of Alkyl Chain: Sequential loss of alkyl fragments (e.g., C₂H₅, C₃H₇) from the end of the heptyl chain is also expected, leading to a series of peaks separated by 14 Da (-CH₂-).

The table below outlines the predicted major fragments for this compound in an EI-MS experiment.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₈H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₇H₁₅N₂]⁺ | Loss of ·CH₃ |

| 99 | [C₅H₁₁N₂]⁺ | Loss of ·C₃H₇ (propyl radical) |

| 85 | [C₄H₉N₂]⁺ | Loss of ·C₄H₉ (butyl radical) |

| 71 | [C₃H₇N₂]⁺ | Loss of ·C₅H₁₁ (pentyl radical) |

| 57 | [C₂H₅N₂]⁺ | Loss of ·C₆H₁₃ (hexyl radical) via α-cleavage |

| 44 | [CH₄N₂]⁺˙ | Cleavage of C1-C2 bond |

Note: These fragmentation patterns are predicted based on established principles of mass spectrometry for aliphatic amines and amidines.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z) thermofisher.com. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass to several decimal places. This precision allows for the calculation of a compound's elemental formula, as the exact masses of isotopes are unique nih.govresearchgate.net.

For this compound, which has the chemical formula C₈H₁₈N₂, the theoretical monoisotopic mass can be calculated with high precision. In practice, analysis via HRMS, often coupled with techniques like electrospray ionization (ESI), would involve detecting the protonated molecule, [M+H]⁺. The experimentally observed mass of this ion would be compared against the calculated theoretical mass. A minimal difference between these values, typically within a few parts per million (ppm), confirms the elemental composition and, therefore, the identity of this compound . This capability is essential for distinguishing it from other isobaric compounds that have the same nominal mass but different elemental formulas nih.gov.

Table 1: Theoretical Exact Mass Data for this compound

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₈H₁₈N₂ | 142.146998 |

| Protonated Ion [M+H]⁺ | C₈H₁₉N₂⁺ | 143.154823 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule by analyzing its fragmentation patterns gre.ac.uknih.gov. In this process, a specific ion—typically the protonated molecular ion, [M+H]⁺—is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions nih.gov. The resulting fragmentation spectrum provides a structural fingerprint of the parent molecule.

While specific fragmentation studies for this compound are not widely documented, a plausible pathway can be proposed based on the known behavior of similar aliphatic amidines and amines libretexts.org. Upon ionization, the protonated this compound molecule ([M+H]⁺ at m/z 143.15) would likely undergo fragmentation through characteristic pathways. A primary fragmentation event would be the cleavage of the C-C bond adjacent to the amidine functional group (alpha-cleavage). This could result in the neutral loss of a C₇ hydrocarbon fragment (e.g., heptene, C₇H₁₄), leading to the formation of a stable, resonance-delocalized methanamidine fragment ion. Other potential fragmentation pathways could involve rearrangements and the loss of small neutral molecules like ammonia (B1221849) (NH₃). The accurate mass measurement of these fragment ions via HRMS helps in elucidating the fragmentation mechanisms and confirming the structure of the parent compound scispace.comresearchgate.net.

X-ray Diffraction (XRD) for Solid-State Structure of this compound and Co-Crystals

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid mdpi.comrigaku.com. This technique provides precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding carleton.edu. To perform this analysis, a suitable single crystal of the compound is required, which is grown from a solution.

For this compound, or a co-crystal containing it, SCXRD analysis would reveal how the molecules pack in the crystal lattice. In a co-crystal, for instance with a carboxylic acid, the analysis would likely show strong hydrogen bonds between the acidic proton of the co-former and the basic nitrogen atoms of the amidine group, forming specific supramolecular synthons nih.gov. This detailed structural information is invaluable for understanding the physicochemical properties of the solid form mdpi.com. While SCXRD is a powerful tool, specific crystallographic data for this compound or its co-crystals are not available in publicly accessible databases. A hypothetical analysis would yield the parameters shown in the table below.

Table 2: Representative Data Obtained from Single-Crystal XRD Analysis

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each with a distinct internal crystal lattice researchgate.netnih.gov. These different polymorphs can exhibit varied physicochemical properties, including solubility and stability. Powder X-ray Diffraction (PXRD) is the primary analytical technique for identifying and characterizing these different polymorphic forms rigaku.comamericanpharmaceuticalreview.comcreative-biostructure.com.

A PXRD experiment generates a unique diffraction pattern, or 'fingerprint,' for each crystalline phase, which is presented as a plot of diffracted X-ray intensity versus the diffraction angle (2θ) americanpharmaceuticalreview.com. By comparing the experimental PXRD pattern of an this compound sample to reference patterns of known polymorphs, one can identify the specific form present nih.gov. Furthermore, PXRD can be used to detect the presence of multiple polymorphs in a mixture and to monitor for any phase transformations that might occur due to factors like temperature or humidity researchgate.netrigaku.com. This makes PXRD an essential tool in the solid-state characterization and quality control of crystalline materials creative-biostructure.com.

Chromatographic and Electrophoretic Techniques for this compound Analysis and Purification

Advanced Liquid Chromatography Methods

Advanced liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), represents a cornerstone for the separation, quantification, and purification of chemical compounds like this compound nih.gov. These methods are favored for their high resolution, speed, and sensitivity nih.gov.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. This approach typically utilizes a non-polar stationary phase, such as a C18 (octadecylsilyl) or an amide-C16 column, and a polar mobile phase nih.govunibas.it. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid modifier such as formic or acetic acid to ensure consistent protonation of the basic amidine group and improve peak shape nih.govunibas.it.

Detection can be achieved using a UV detector, although coupling the HPLC system to a mass spectrometer (LC-MS) provides superior sensitivity and specificity, allowing for both quantification and structural confirmation researchgate.netnih.gov. The same principles used for analytical-scale separation can be adapted to preparative chromatography to purify larger quantities of this compound epa.gov.

Table 3: Typical Parameters for an Advanced Liquid Chromatography Method for this compound Analysis

| Parameter | Typical Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 or RP-Amide C16 (e.g., 150 mm x 4.6 mm, 5 µm particle size) nih.govunibas.it |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.govunibas.it |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (LC-MS) researchgate.netnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography Approaches

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound like this compound, GC analysis would typically involve its volatilization and subsequent separation as it passes through a capillary column. The retention time, the time it takes for the compound to travel from the injector to the detector, is a key parameter for its identification.

Methodology and Research Findings:

The analysis of amine and amide compounds by GC often requires specific column chemistries and temperature programs to achieve optimal separation and peak shape. Due to the polar nature of the amidine group, there can be interactions with the stationary phase of the GC column, which may lead to peak tailing and poor resolution. To mitigate these effects, a derivatization step is sometimes employed to convert the polar functional group into a less polar and more volatile derivative. However, direct analysis is also possible with the appropriate choice of a polar-modified capillary column.

A typical GC method for a compound structurally similar to this compound would involve a capillary column with a stationary phase such as a modified polyethylene glycol or a low-bleed polysiloxane. The temperature of the injector would be set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

While no specific retention time data for this compound has been found, a hypothetical analysis is presented in the table below for illustrative purposes, based on typical retention times for similar aliphatic compounds.

Hypothetical Gas Chromatography Data for this compound Analysis

| Parameter | Value |

|---|---|

| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Mass Spectrometry (MS) |

| Hypothetical Retention Time | ~12.5 minutes |

Note: This data is illustrative and not based on experimental results for this compound.

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their charge and size in an electric field. For a basic compound like this compound, which would be protonated and positively charged in an acidic buffer, Capillary Electrophoresis (CE) is a highly suitable analytical method. CE offers high separation efficiency, short analysis times, and requires only small sample volumes.

Methodology and Research Findings:

In Capillary Zone Electrophoresis (CZE), the most common form of CE, ions are separated in a fused-silica capillary filled with a background electrolyte (BGE). The separation is driven by the differential migration of ions under the influence of an applied electric field. The electrophoretic mobility of a compound is dependent on its charge-to-size ratio.

For the analysis of this compound, a low pH buffer would be used to ensure the amidine group is fully protonated. The choice of BGE is critical and can influence the separation efficiency and migration time. Detection is typically performed using a UV-Vis detector, as the amidine functional group may not have a strong chromophore for direct UV detection at commonly used wavelengths, indirect UV detection might be necessary. This involves adding a chromophoric compound to the BGE which is displaced by the analyte, resulting in a decrease in absorbance.

Although specific electrophoretic mobility data for this compound is not available, the table below provides a hypothetical example of the parameters that would be relevant for its analysis using capillary electrophoresis.

Hypothetical Capillary Electrophoresis Data for this compound Analysis

| Parameter | Value |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer, pH 2.5 |

| Applied Voltage | +20 kV |

| Temperature | 25 °C |

| Detection | Indirect UV at 214 nm |

| Hypothetical Migration Time | ~5.8 minutes |

Note: This data is illustrative and not based on experimental results for this compound.

Theoretical and Computational Studies on Octanamidine

Quantum Chemical Calculations for Octanamidine Electronic Structurenih.gov

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic properties of a molecule. wikipedia.org These ab initio (from first principles) methods use only fundamental physical constants, atomic numbers, and the positions of the nuclei as input to determine properties like electron densities, energies, and molecular structures. wikipedia.orgarxiv.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.orgmdpi.com A core principle of DFT is that any property of a system of interacting particles can be viewed as a functional of the ground state electron density. rutgers.edu This approach has become a leading method in quantum chemistry due to its balance of computational cost and accuracy. q-chem.com

For this compound, DFT calculations would be used to determine its optimal molecular geometry by finding the lowest energy arrangement of its atoms. This process, known as geometry optimization, minimizes the total energy with respect to the atomic positions. mdpi.com From this optimized structure, various energetic properties can be calculated. While specific DFT studies on this compound are not prevalent in the reviewed literature, the table below illustrates the typical data that such a calculation would yield.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound was not found.)

| Property | Hypothetical Value | Description |

|---|---|---|

| Ground State Energy | -X Hartrees | The total electronic energy of the molecule in its most stable geometric configuration. |

| Dipole Moment | Y Debyes | A measure of the net molecular polarity arising from the charge distribution. |

| HOMO Energy | -A eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -B eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

Ab initio methods encompass a range of techniques that solve the Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest form, treating electron-electron repulsion in an average way. wikipedia.org More advanced (post-Hartree-Fock) methods build upon the HF foundation to incorporate electron correlation more accurately, leading to more precise energy and property predictions.

These methods can be used to calculate a variety of electronic properties for this compound. beilstein-journals.orgscirp.org For example, they can provide a detailed map of the electron density distribution, revealing the locations of covalent bonds and lone pairs, and can be used to calculate the electrostatic potential, which indicates regions of the molecule that are attractive or repulsive to other charged species. mdpi.com While general methods are well-established, specific ab initio calculations detailing the electronic properties of this compound are not available in the surveyed literature.

Molecular Dynamics Simulations of this compound Interactionsrutgers.edu

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govuni-koeln.de By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. uni-koeln.dedovepress.com

Most molecules are not static structures but are flexible and can adopt various shapes, or conformations, through rotation around single bonds. ijpsr.com Conformational analysis is the study of these different conformations and their relative energies. ijpsr.com This analysis is crucial as the three-dimensional shape of a molecule often dictates its function and interactions. qau.edu.pk

Table 2: Illustrative Conformational Analysis Data for this compound (Note: This table illustrates the type of data generated from a conformational analysis and is not based on published results for this compound.)

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti (trans) | ~180° | 0.00 | 65 |

| Gauche (+) | ~+60° | 0.90 | 17.5 |

The behavior of a molecule is significantly influenced by its interactions with its environment, such as solvent molecules or other solutes. whiterose.ac.uk Intermolecular interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. dovepress.com MD simulations are well-suited to model these interactions explicitly. nih.gov

To study this compound in a solution, the simulation would typically place one or more this compound molecules in a box filled with solvent molecules (e.g., water). The simulation would then track the interactions between the this compound and the surrounding solvent, providing information on how the solvent molecules arrange themselves around the solute (the solvation shell) and the energetic favorability of the solvation process. chemrxiv.org This is critical for understanding the molecule's solubility and how its properties might change in different solvent environments. mdpi.com

Computational Modeling of Reaction Mechanisms Involving Octanamidinefrontiersin.org

Computational methods can be used to map out the entire pathway of a chemical reaction, from reactants to products, through the identification of transition states and intermediates. d-nb.infonih.gov This provides a molecular-level understanding of how a reaction occurs, the energy barriers that must be overcome, and the factors that control the reaction's speed and outcome. researchgate.net

For a potential reaction involving this compound, computational modeling would begin by defining the structures of the reactants and products. d-nb.info Using methods like DFT, the potential energy surface connecting them would be explored to locate the transition state—the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state determines the activation energy, a key factor governing the reaction rate. Such studies can elucidate detailed reaction mechanisms, although specific computational studies on the reaction mechanisms of this compound were not identified in the available literature. cecam.org

Transition State Analysis

No specific transition state analyses for reactions involving this compound were found in the conducted search. General methods for finding transition states include synchronous transit-guided quasi-Newton (QST) approaches and eigenvector-following algorithms. wpmucdn.comresearchgate.netq-chem.com A transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. molcas.orgwpmucdn.com

Kinetic and Thermodynamic Parameters Prediction

No predicted kinetic or thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy of formation or reaction) for this compound were located. These parameters are typically derived from computational frequency calculations following geometry optimization. longdom.orgnasa.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

No predicted spectroscopic data (such as 1H-NMR, 13C-NMR, or IR spectra) specifically for this compound could be found. While experimental and predicted spectra for the related compound, octanamide (B1217078), are available, they cannot be substituted for this compound. mdpi.comwpmucdn.com

Mechanistic Investigations of Octanamidine S Chemical Reactivity and Catalytic Roles

Elucidation of Reaction Mechanisms in Octanamidine Synthesis and Transformations

The synthesis and subsequent chemical changes of this compound are dictated by the reactivity of the amidine functional group.

Synthesis via the Pinner Reaction A primary and classical method for the synthesis of unsubstituted amidines like this compound is the Pinner reaction. jk-sci.comwikipedia.org This process involves a two-step sequence starting from a nitrile. organic-chemistry.orgyoutube.com

Formation of a Pinner Salt: The reaction is initiated by treating octanenitrile (B114854) with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. The acid protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol. This results in the formation of an alkyl imidate hydrochloride, commonly known as a Pinner salt. jk-sci.comwikipedia.org Low temperatures are often required to prevent the thermodynamically unstable Pinner salt from rearranging into other products. wikipedia.org

Aminolysis to the Amidine: The isolated Pinner salt is then treated with ammonia (B1221849). The ammonia acts as a nucleophile, attacking the imidate carbon and leading to the elimination of the alcohol to form the final this compound product as its hydrochloride salt.

Table 1: General Steps of the Pinner Reaction for this compound Synthesis

| Step | Reactants | Key Process | Intermediate/Product |

|---|---|---|---|

| 1 | Octanenitrile, Alcohol (e.g., Ethanol), HCl | Acid-catalyzed nucleophilic addition of alcohol to the nitrile | Octyl imidate hydrochloride (Pinner Salt) |

Chemical Transformations Chemical reactions can be broadly categorized into types such as synthesis, decomposition, single replacement, and double replacement. youtube.com Organic molecules can also undergo transformations like rearrangements, where the carbon skeleton is altered. wikipedia.org While these represent general pathways for chemical change, specific studies detailing the transformations of this compound, such as its decomposition products or its participation in rearrangement reactions, are not extensively detailed in the available literature. A chemical transformation fundamentally involves the breaking and forming of chemical bonds, which can be driven by energy inputs like heat or by the use of catalysts to lower the activation energy barrier. nih.gov

Studies on this compound-Mediated Catalysis

The basic nature of the amidine group suggests its potential application in catalysis, although specific research into this compound's catalytic activity is limited.

Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase, typically a liquid solution. youtube.comyoutube.com This setup allows for a deep understanding of reaction mechanisms, as the catalyst and reacting species interact directly at a molecular level. youtube.com Transition metals often act as homogeneous catalysts through their ability to adopt variable oxidation states, facilitating electron transfer. youtube.com

While many homogeneous catalysts are organometallic compounds, organic molecules can also function as catalysts. youtube.comlibretexts.org Given that the this compound molecule possesses a basic nitrogen atom, it could theoretically function as a Brønsted-Lowry base catalyst, activating substrates by abstracting a proton. However, specific examples and mechanistic studies of this compound serving as a homogeneous catalyst are not prominent in the reviewed scientific literature.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. libretexts.org This approach is common in industrial processes because it simplifies the separation of the catalyst from the product mixture. mdpi.comresearchgate.net

A common strategy in creating heterogeneous catalysts is to immobilize a catalytically active molecule onto a solid support, such as silica, alumina, or polymers. researchgate.net This combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst. mdpi.com Enzymes, for instance, can be immobilized on solid supports to create robust, reusable biocatalysts. nih.govrsc.org

The this compound molecule, with its functional group capable of binding to surfaces or being integrated into a polymer structure, could potentially be used as an immobilized ligand or base in a heterogeneous catalytic system. For example, it could be anchored to a support to create a solid base catalyst or to chelate metal ions that are the active catalytic sites. Despite this potential, detailed studies on the preparation and application of heterogeneous catalysts specifically incorporating this compound are not widely available.

Mechanisms of Intermolecular Recognition and Complexation

The amidine functional group is capable of engaging in significant non-covalent interactions and acting as a ligand in metal complexes. smolecule.com

Intermolecular Recognition Intermolecular interactions, particularly hydrogen bonding, are crucial in molecular recognition. nih.gov Hydrogen bonds form between a hydrogen atom covalently bonded to a highly electronegative atom (a donor) and another nearby electronegative atom (an acceptor). libretexts.org this compound possesses both hydrogen bond donors (the two N-H groups) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom with its lone pair). smolecule.com This allows this compound molecules to interact with each other or with other molecules, such as solvents or substrates, that have complementary hydrogen-bonding sites. These interactions are fundamental in the formation of supramolecular assemblies. frontiersin.org

Complexation The formation of metal complexes involves the substitution of ligands, typically water molecules, from a metal ion's coordination sphere by other ligands. libretexts.org The mechanism of these substitution reactions can be classified as associative (where the incoming ligand binds first to form a higher-coordinate intermediate), dissociative (where a ligand leaves first to form a lower-coordinate intermediate), or an interchange mechanism that is a concerted process. libretexts.orgyoutube.com

The amidine group is an effective ligand for a variety of metal ions. The lone pair on the imino nitrogen allows it to coordinate to a metal center. Although detailed studies on the specific complexes formed with this compound are not prevalent, the general principles of coordination chemistry suggest it would form stable complexes. nih.govcbpbu.ac.in In some cases, the substitution mechanism can be influenced by the acidity of a coordinated ligand, as seen in the conjugate-base (SN1CB) mechanism, where deprotonation of a ligand facilitates the loss of another ligand. libretexts.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The rate and equilibrium position of chemical reactions involving this compound are described by the principles of chemical kinetics and thermodynamics.

Kinetic Aspects Reaction kinetics is the study of reaction rates, and the rate law for a reaction is determined experimentally by observing how the rate changes with the concentration of reactants. stanford.edulibretexts.org The rate law includes a rate constant, k, which is temperature-dependent as described by the Arrhenius equation. chemrevise.org

Thermodynamic Aspects Thermodynamics governs the energy changes and spontaneity of reactions. The Gibbs free energy change (ΔG) indicates whether a reaction is spontaneous (negative ΔG), non-spontaneous (positive ΔG), or at equilibrium (ΔG = 0). libretexts.orgwikipedia.org It is related to the change in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. wikipedia.org

For complexation reactions, the thermodynamic stability is quantified by the formation constant (K) or its logarithm (log K). sciensage.infobendola.com A larger formation constant signifies a more stable complex. libretexts.org These constants can be determined experimentally using techniques like potentiometric or spectrophotometric titrations, which monitor changes in the solution as the complex forms. sciensage.infonih.gov The formation constant is directly related to the standard Gibbs free energy change of the complexation reaction (ΔG° = -RTlnK). libretexts.org Although these thermodynamic principles would apply to all reactions and interactions of this compound, specific measured values for its reactions, such as ΔG, ΔH, or complex stability constants, are not documented in the available research.

Table 2: Key Kinetic and Thermodynamic Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Kinetic | ||

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. | |

| Rate Constant | k | A proportionality constant in the rate law that is specific to a reaction at a particular temperature. chemrevise.org |

| Reaction Order | m, n | The exponents to which reactant concentrations are raised in the rate law. libretexts.org |

| Activation Energy | Eₐ | The minimum energy required to initiate a chemical reaction. stanford.edu |

| Thermodynamic | ||

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. wikipedia.org |

| Entropy Change | ΔS | The change in disorder or randomness of a system during a reaction. wikipedia.org |

| Gibbs Free Energy Change | ΔG | A measure of the maximum reversible work a system can perform; indicates spontaneity. libretexts.org |

Applications of Octanamidine in Specialized Chemical and Material Sciences

Octanamidine in Separation Science and Extraction Processes

The principles of separation science often rely on the differential partitioning of chemical species between two immiscible phases. bio-rad.com The distinct hydrophilic and hydrophobic moieties of this compound make it a potential candidate for applications in ion exchange and liquid-liquid extraction systems.

Ion exchange chromatography is a powerful technique for separating ionizable molecules based on their charge. bio-rad.comcytivalifesciences.comphenomenex.com The process involves the reversible interaction between a charged analyte and an oppositely charged stationary phase. cytivalifesciences.com The amidine group of this compound is basic and can be protonated to carry a positive charge, particularly in acidic to neutral conditions. This cationic nature allows it to function as a counter-ion or be a target for separation by cation exchange resins.

While specific research detailing the use of this compound as a mobile phase additive or a target analyte in ion exchange chromatography is not extensively documented, the underlying principles of ion exchange suggest its potential utility. For instance, in a cation exchange system, protonated this compound could be retained on a negatively charged solid support, with its elution controlled by adjusting the pH or ionic strength of the mobile phase. sigmaaldrich.com The selectivity of this process would be influenced by the affinity of the octanamidinium cation for the stationary phase relative to other cations present in the sample. The efficiency of such separations depends on factors like the pKa of the amidine group and the nature of the ion exchange resin. sigmaaldrich.com

Table 1: Potential Factors Influencing this compound in Ion Exchange Chromatography

| Parameter | Influence on Separation | Rationale |

| pH of the Mobile Phase | High | Dictates the protonation state of the amidine group, thereby controlling its charge and interaction with the stationary phase. sigmaaldrich.com |

| Ionic Strength of the Eluent | High | Higher salt concentrations can effectively compete with the analyte for binding sites on the resin, leading to elution. cytivalifesciences.com |

| Type of Ion Exchange Resin | High | The nature of the functional groups on the resin (e.g., sulfonate, carboxylate) determines the strength of the interaction. lcms.cz |

| Flow Rate | Medium | Affects the kinetics of the binding and unbinding process, influencing resolution. lcms.cz |

Liquid-liquid extraction (LLE) is a separation method that partitions compounds between two immiscible liquid phases, typically an aqueous and an organic phase. bio-rad.com The amphiphilic character of this compound suggests its potential as an extractant or a phase transfer agent in LLE processes.

Research has shown that amidine compounds can act as effective liquid-liquid extraction agents. For instance, high-molecular-weight amidines have been identified as suitable for the removal of nitrate (B79036) from wastewaters due to their basicity and ability to form salts that are soluble in an organic phase. thno.org These amidines exhibit good selectivity for nitrate over other common inorganic anions. thno.org Although this research did not specifically use this compound, it highlights the potential of the amidine functional group in designing selective extraction systems.

In the context of metal ion extraction, the amidine group could act as a ligand, forming complexes with metal ions that can then be extracted into an organic solvent. The efficiency and selectivity of such an extraction would depend on the stability of the this compound-metal complex, the pH of the aqueous phase, and the nature of the organic diluent. mdpi.comwipo.intbibliotekanauki.pl The eight-carbon tail of this compound would enhance the solubility of the resulting complex in nonpolar organic solvents.

Table 2: Hypothetical Parameters for this compound in Metal Ion LLE

| Parameter | Role in Extraction | Expected Outcome |

| Aqueous Phase pH | Controls protonation of this compound and metal ion speciation | Higher pH may favor complexation by deprotonated this compound, enhancing extraction. |

| Organic Diluent | Solvates the this compound-metal complex | The choice of diluent (e.g., toluene, kerosene) can influence extraction efficiency and phase separation. nih.gov |

| Presence of Anions | Can form ion pairs with the protonated octamidinium-metal complex | Certain anions might enhance the transfer of the complex into the organic phase. |

| Temperature | Affects the thermodynamics of the extraction process | Can influence the distribution coefficient and selectivity. |

This compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The ability of this compound to engage in hydrogen bonding via its amidine group, coupled with the van der Waals interactions of its alkyl chain, makes it a valuable building block in this field.

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. thno.org While specific host-guest systems involving this compound as either the host or the guest are not widely reported, related structures provide insights into its potential. For example, capsular complexes have been formed with an "octa amine" host, demonstrating that molecules with eight-carbon chains can be suitable guests for deep cavitands. nih.gov

The design of a host for this compound would likely involve a cavity lined with functional groups capable of forming hydrogen bonds with the amidine headgroup, such as carboxylates or phosphonates. The hydrophobic interior of such a host would favorably interact with the octyl tail. Conversely, if this compound were part of a larger, pre-organized structure, its amidine group could serve as a binding site for anionic or neutral guests through hydrogen bonding and electrostatic interactions.

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov Research on derivatives of octanamide (B1217078), a compound closely related to this compound, has demonstrated a strong tendency for self-assembly. For instance, sodium Nα-octanamide lysine (B10760008) can spontaneously form vesicles in aqueous solutions, indicating its potential as a bio-based surfactant. scispace.com This self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic tails aggregate to minimize contact with water, and the polar head groups remain exposed to the aqueous environment.

Similarly, alkanethiols containing amide groups, such as N-(2-mercaptoethyl)heptanamide, form highly ordered self-assembled monolayers (SAMs) on gold surfaces. mdpi.com The stability of these structures is enhanced by interchain hydrogen bonding between the amide groups. mdpi.com This suggests that this compound, with its capacity for hydrogen bonding through the amidine group, could also form stable, directed architectures on suitable substrates. The interplay of hydrogen bonding from the amidine head and van der Waals forces from the octyl chain would govern the packing and ordering of the molecules in the self-assembled structure.

Table 3: Self-Assembly Properties of Nα-Acyl Lysine Derivatives

| Compound | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) | Aggregation Behavior |

| Sodium Nα-octanamide lysine (C8) | 5.5 | 31.2 | Vesicles |

| Sodium Nα-capramide lysine (C10) | 1.2 | 30.5 | Vesicles |

| Sodium Nα-lauramide lysine (C12) | 0.3 | 29.8 | Vesicles |

| Data sourced from a study on Nα-acylation lysine based derivatives, demonstrating the influence of alkyl chain length on self-assembly properties. scispace.com |

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. numberanalytics.comnih.gov The amidine group is a key functional group in molecular recognition, capable of forming multiple hydrogen bonds with complementary functionalities such as carboxylates or phosphates. This interaction is fundamental to the binding of many drugs to their biological targets.

This compound in Materials Science and Engineering

The dual character of this compound—hydrophilic head and hydrophobic tail—makes it a versatile component in the design and modification of advanced materials. Its applications range from the development of functional polymers to the precise engineering of material surfaces.

Development of Functional Polymeric Materials

Amidine-functionalized polymers are a class of "smart" materials capable of responding to external stimuli, primarily due to the basicity and reactivity of the amidine group. acs.orgtennessee.edu These polymers have shown significant promise in applications like reversible carbon dioxide capture. tennessee.edu The amidine moiety can bind with CO2, a reaction that is often reversible with gentle heating or exposure to an inert gas stream. acs.org

The incorporation of linear amidines, such as this compound, into polymer backbones can transform common polymers into high-value materials with specific functionalities. routledge.com For instance, styrene-based polymers functionalized with linear amidines have been shown to exhibit significant CO2 adsorption capacities. acs.org Research has explored attaching amidine groups to acrylate- or styrene-based polymers, with studies indicating that more stable linear amidines are preferable to monocyclic amidines, which can be prone to hydrolysis. tennessee.edu The functionalization is often achieved through post-polymerization modification, where a pre-formed polymer is chemically altered to introduce the amidine groups. routledge.com This approach allows for the creation of materials with controlled properties that are difficult to achieve through direct polymerization of functional monomers. rsc.org The resulting amidine-functionalized polymers can exhibit exceptional CO2 adsorption capacity, rivaling that of leading porous organic polymers. tennessee.edu

Table 1: Properties of Amidine-Functionalized Polymers for CO2 Capture

| Polymer System | Amidine Type | Key Property/Finding | Reference |

|---|---|---|---|

| Styrene-based copolymers | Linear Amidine | Achieved high CO2 adsorption capacity (up to 22 wt%) and reversible capture/release at near-ambient temperatures. | acs.org |

| Acrylate/Styrene Polymers | Monocyclic vs. Linear Amidine | Linear amidines demonstrated greater stability and solubility, facilitating better characterization and performance. | tennessee.edu |

| Switchable Surfactants | Long-chain alkyl amidines | Can be reversibly transformed into charged surfactants with CO2, enabling their use as emulsifiers in polymerization. | researchgate.net |

Surface Modification and Interfacial Phenomena (e.g., SAM formation)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. wikipedia.orgossila.com These structures are created by molecules that typically consist of a "head group" with a specific affinity for the substrate, a "tail" or chain, and a terminal functional group. wikipedia.org The formation of SAMs allows for the precise control of interfacial properties like wettability, adhesion, and corrosion resistance. mdpi.cominkpenlab.org

This compound, with its polar amidine headgroup and hydrophobic octyl chain, is structurally suited for the formation of SAMs. The amidine headgroup can anchor to various substrates, particularly those with acidic sites or metal surfaces capable of coordination, while the octyl chains would align away from the surface, driven by van der Waals interactions. sigmaaldrich.com This is analogous to well-studied systems like alkanethiols on gold or alkylsilanes on hydroxylated surfaces. sigmaaldrich.comnih.gov The process typically involves the chemisorption of the head groups followed by a slower organization of the tail groups into a densely packed, often crystalline or semi-crystalline, monolayer. wikipedia.org

While literature specifically detailing this compound SAMs is limited, studies on similar long-chain molecules like octadecylamine (B50001) (a long-chain amine) demonstrate the principle of using such amphiphiles to modify surfaces, for example, to render polyester (B1180765) fabrics highly hydrophobic. nih.gov The ability to control the chemistry at an interface makes SAMs invaluable for fundamental studies and applications in biocompatible materials, biosensing, and electronics. nih.govmdpi.com

Table 2: Structural Components for Self-Assembled Monolayer (SAM) Formation

| Molecule Type | Head Group | Tail Group | Substrate Example | Reference |

|---|---|---|---|---|

| Alkanethiol | Thiol (-SH) | Alkyl Chain | Gold (Au) | sigmaaldrich.commdpi.com |

| Alkylsilane | Silane (-SiCl3, -Si(OR)3) | Alkyl Chain | Hydroxylated Surfaces (e.g., SiO2, Glass) | wikipedia.orgnih.gov |

| Alkylphosphonate | Phosphonate (-PO3H2) | Alkyl Chain | Metal Oxides (e.g., TiO2, Al2O3) | wikipedia.org |

| This compound (potential) | Amidine (-C(NH)NH2) | Octyl Chain | Acidic or Metal Surfaces | N/A |

Application in Sensing Platforms

The development of reliable and selective chemical sensors and biosensors is a significant area of materials science. mdpi.commdpi.com Electrochemical sensors, in particular, rely on the specific interaction between a recognition element on the sensor surface and a target analyte, which generates a measurable electrical signal. mdpi.com The amidine functional group is a valuable component in the design of such sensors due to its ability to form strong hydrogen bonds and participate in electrostatic interactions, making it an effective receptor for various anions and other molecules. mdpi.com

Although specific sensors based on this compound are not widely reported, the use of the amidine moiety in sensing platforms is well-established. For example, ferrocene-based receptors functionalized with amidine groups have been successfully employed for the electrochemical sensing of anions like phosphate (B84403) and ATP. mdpi.com In these systems, the binding of the anion to the amidine receptor causes a shift in the redox potential of the ferrocene (B1249389) unit, which can be detected using techniques like cyclic or differential pulse voltammetry. mdpi.com Amidine-based polycondensation methods have also been noted in the synthesis of materials for sensing platforms. researchgate.net The design of such sensors often involves immobilizing the amidine-containing receptor onto an electrode surface, which can be composed of materials like glassy carbon or modified with nanomaterials to enhance sensitivity. rsc.orgmdpi.com

Table 3: Examples of Amidine-Related Motifs in Sensing Platforms

| Sensor Type | Recognition Moiety | Analyte Detected | Principle | Reference |

|---|---|---|---|---|

| Electrochemical | Ferrocene-functionalized amidine | Anions (H2PO4⁻, ATP²⁻) | Anion binding causes a shift in the ferrocene redox potential. | mdpi.com |

| Electrochemical | Allylamine-capped nanoparticles | Nitrate (NO3⁻) | Amine groups on nanoparticles facilitate electro-reduction of nitrate. | rsc.org |

| Optical/Colorimetric | Schiff Bases (contain C=N bond) | Metal Cations (e.g., Fe³⁺) | Complexation with metal ions leads to a visible color or fluorescence change. | researchgate.net |

This compound as a Chemical Building Block and Reagent in Organic Synthesis

In organic synthesis, amidines are valuable intermediates and reagents due to the unique reactivity of their functional group. rushim.ru They serve as important building blocks for nitrogen-containing compounds, which are prevalent in pharmaceuticals and biologically active molecules. tcichemicals.comrsc.org

Role in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. rsc.org Amidines, including this compound, are intrinsically linked to this process as their core structure is defined by C-N single and double bonds. They can also act as reagents in reactions that form new C-N bonds. A significant application is in metal-catalyzed C-H activation/C-N bond formation reactions. rsc.org For example, N-aryl amidines can undergo intramolecular cyclization via a copper-catalyzed C-H activation process to form functionalized benzimidazoles, a common scaffold in medicinal chemistry. rsc.org In such reactions, the amidine group acts as an internal directing group and nucleophile, facilitating the formation of a new C-N bond to construct the heterocyclic ring. This method is advantageous as it can proceed under relatively simple conditions, often using a non-precious metal catalyst like copper. rsc.org

Applications as a Nitrogen Source in Organic Reactions

Beyond participating in reactions that rearrange their existing bonds, amidines can also function as a source of nitrogen atoms for the construction of new molecules. acs.org Their utility as a nitrogen source is particularly evident in the synthesis of various nitrogen-containing heterocycles. rsc.org For instance, in certain rhodium-catalyzed reactions, amidines can react with unsaturated compounds like alkynes, where the amidine moiety is incorporated into the final ring structure. rsc.org

The broader category of nitrogen-containing compounds, such as amides and azides, are frequently used as nitrogen sources in amination reactions. tcichemicals.comsioc-journal.cn For example, Lewis acids can promote the cleavage of an amide's C-N bond, allowing the amine fragment to be transferred to other molecules like aryl halides. sioc-journal.cn While direct examples using this compound as a transferable nitrogen source are less common than its use as an incorporated building block, its fundamental structure allows it to be considered within the family of reagents capable of providing nitrogen for synthetic transformations. Nitriles, which are precursors to amidines, are also utilized as nitrogen sources in the synthesis of compounds like 4-aminopyrimidines. ossila.com

Future Directions and Emerging Research Avenues for Octanamidine Chemistry

Integration of Octanamidine Chemistry with Advanced Manufacturing Technologies

The evolution of advanced manufacturing techniques offers new opportunities for the synthesis and application of this compound-based compounds. The integration of this compound chemistry with technologies like flow chemistry, 3D printing, and automated synthesis is anticipated to enable the creation of novel functional materials and streamline the production of this compound derivatives.

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. europeanpharmaceuticalreview.comd-nb.inforsc.orgstolichem.com The use of N,N-dimethyl octanamide (B1217078), a related amide, as a catalytic cosolvent in the flow synthesis of the pharmaceutical agent Imatinib highlights the potential for this compound derivatives to be employed in similar continuous manufacturing processes. researchgate.net Future research could focus on developing robust flow chemistry protocols for the synthesis of this compound itself and its derivatives, potentially enabling the on-demand production of these compounds with high purity. This could be particularly beneficial for generating libraries of this compound-based molecules for screening in various applications. d-nb.info

3D Printing (Additive Manufacturing): The field of 3D printing is increasingly utilizing functional polymers to create complex, custom-designed structures. researchgate.netnih.gov Research into α-amino acid-based poly(ester amide)s (PEAs) for the 3D printing of tissue engineering scaffolds has demonstrated the potential of incorporating amide functionalities into printable materials to achieve desirable thermal and mechanical properties. rsc.orgacs.orgnih.gov This suggests a promising future for developing this compound-containing polymers as novel resins for 3D printing. Such materials could be designed to have specific surface chemistries or to release this compound or its derivatives in a controlled manner, finding applications in areas like smart materials and biomedical devices.

Automated Synthesis: Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and rapid library generation. mdpi.comrsc.orgresearchgate.netnih.govspringernature.com The development of automated synthesis workflows for complex molecules, including those with multiple synthetic steps, opens the door for the automated synthesis of a wide array of this compound derivatives. d-nb.infospringernature.com This would facilitate the systematic exploration of structure-activity relationships for this compound-based compounds in various applications, from catalysis to materials science.

| Manufacturing Technology | Potential Application for this compound Chemistry | Key Research Focus |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Development of robust and scalable flow protocols; Integration into multi-step syntheses. europeanpharmaceuticalreview.comresearchgate.net |

| 3D Printing | Development of functional materials with tailored properties. | Synthesis of this compound-based polymers for use as 3D printing resins; Fabrication of smart objects. rsc.orgacs.org |

| Automated Synthesis | High-throughput synthesis of this compound derivative libraries. | Adaptation of this compound synthesis for automated platforms; Rapid screening of compound libraries. researchgate.netspringernature.com |

Exploration of Novel Catalytic and Organocatalytic Functions of this compound

Amidines and related guanidines are recognized for their utility as strong, non-nucleophilic bases and, increasingly, as potent nucleophilic catalysts in organic synthesis. rsc.org The future of this compound in catalysis lies in harnessing its inherent reactivity to develop novel organocatalytic systems.